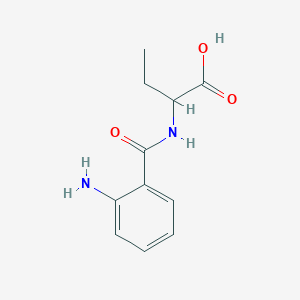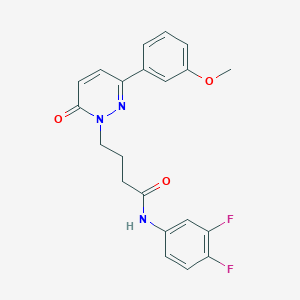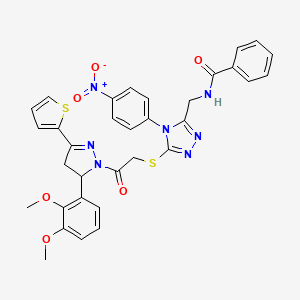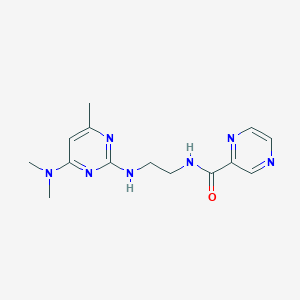![molecular formula C14H7F3N2O6S B2586203 2-{[2,6-二硝基-4-(三氟甲基)苯基]硫代}苯甲酸 CAS No. 400066-32-2](/img/structure/B2586203.png)
2-{[2,6-二硝基-4-(三氟甲基)苯基]硫代}苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid is an organic compound with the molecular formula C14H7F3N2O6S This compound is characterized by the presence of a trifluoromethyl group, two nitro groups, and a thioether linkage attached to a benzoic acid moiety
科学研究应用
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)thiophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 6 positions.
Thioether Formation: The nitrated product is then reacted with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate to form the thioether linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
作用机制
The mechanism of action of 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzenamine: Similar structure but with an amine group instead of a carboxylic acid.
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: Contains a phthalimide group instead of a benzoic acid moiety.
Uniqueness
2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O6S/c15-14(16,17)7-5-9(18(22)23)12(10(6-7)19(24)25)26-11-4-2-1-3-8(11)13(20)21/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWFQXGEZRZQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride](/img/structure/B2586124.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2586125.png)
![N-(4-chloro-2-methylphenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2586127.png)
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2586128.png)


![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B2586135.png)
![4-[(E)-2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]ethenyl]pyridine](/img/structure/B2586137.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2586140.png)
![N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2586141.png)
